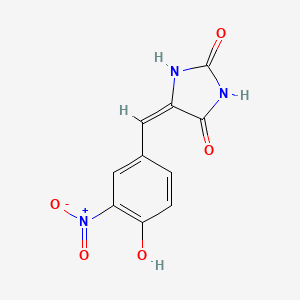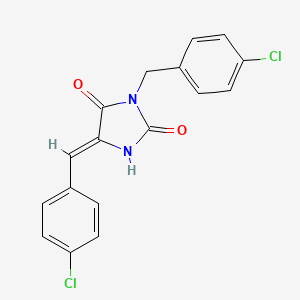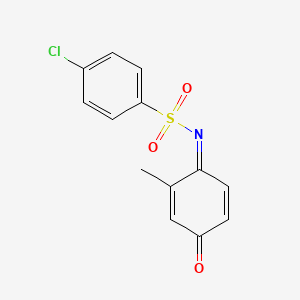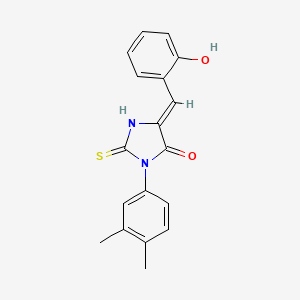![molecular formula C13H15N3OS B5910659 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound that has been widely used in scientific research for many years. MTT is a dye that is commonly used to measure cell viability and proliferation in various types of cells. It is a stable compound that can be easily synthesized in the laboratory and has been used in many studies to investigate the biochemical and physiological effects of different compounds on cells.
作用机制
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone involves the reduction of the compound to formazan by mitochondrial dehydrogenase enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone to formazan is a one-electron transfer process, and the reaction is dependent on the presence of NAD(P)H.
Biochemical and Physiological Effects:
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been used to investigate the biochemical and physiological effects of various compounds on cells. The compound is non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been used to study the effects of different compounds on cancer cells, stem cells, and other types of cells.
实验室实验的优点和局限性
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored for long periods of time. It is also non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. However, 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has some limitations, including the fact that it requires live cells to function properly and cannot be used to measure cell death or apoptosis.
未来方向
There are many potential future directions for research involving 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new compounds that can be used in conjunction with 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone to enhance its sensitivity and accuracy in measuring cell viability and proliferation. Another area of interest is the use of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone in combination with other assays to investigate the effects of different compounds on cell signaling pathways and gene expression. Additionally, 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone may have potential applications in the development of new cancer therapies and other medical treatments.
合成方法
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most common method involves the reaction between 3-methyl-2-thioxo-4-imidazolidinone and 4-(dimethylamino)benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or triethylamine, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
科学研究应用
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been widely used in scientific research as a tool to measure cell viability and proliferation. The compound is converted to formazan by mitochondrial dehydrogenase enzymes in living cells, which can be detected using a spectrophotometer. This allows researchers to measure the number of viable cells in a culture and determine the effect of various treatments on cell growth and survival.
属性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)10-6-4-9(5-7-10)8-11-12(17)16(3)13(18)14-11/h4-8H,1-3H3,(H,14,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXWUPHIIXOLAO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)


![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)






![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)
![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
